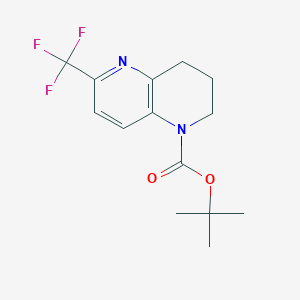
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzene ringThe trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of an aromatic compound using radical intermediates . The difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.
Oxidation: Oxidized derivatives with additional functional groups are the major products.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
- 4-(Difluoromethoxy)-2-nitro-1-(difluoromethyl)benzene
- 4-(Difluoromethoxy)-2-amino-1-(trifluoromethyl)benzene
Uniqueness
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene is unique due to the combination of difluoromethoxy, nitro, and trifluoromethyl groups on a single aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
4-(difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-5(8(11,12)13)6(3-4)14(15)16/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBMRAPMUUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)


![2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid](/img/structure/B1404537.png)
![(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)

